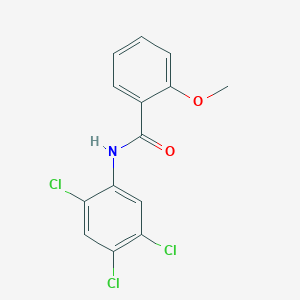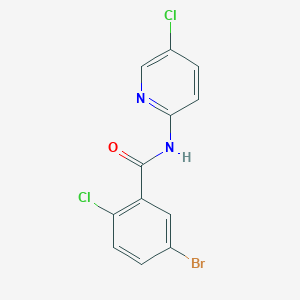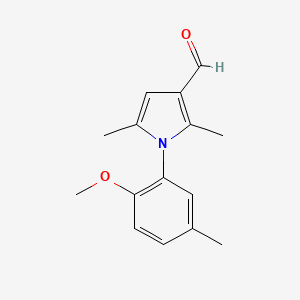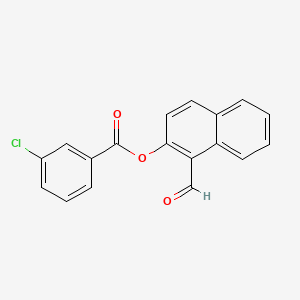![molecular formula C17H19N3O4 B5730377 methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate” is a chemical compound that belongs to the quinazolinone family . Quinazolinones are heterocyclic compounds that have been associated with a wide range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest in medicinal chemistry. A study highlighted the synthesis of a novel quinazolinone analogue by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .Molecular Structure Analysis
The molecular structure of “methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate” is characterized by a quinazolinone core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate”, specific physical and chemical properties are not provided in the available resources .科学的研究の応用
Cancer Treatment
The quinazolinyl moiety present in the compound has been associated with anticancer properties. Research indicates that derivatives of quinazolinyl compounds can be effective in treating various cancer cells. The mechanism often involves the inhibition of cell proliferation and inducing apoptosis in cancerous cells .
Microbial Infection Therapy
Indole derivatives, which share structural similarities with quinazolinyl compounds, have shown promise as antimicrobial agents. These compounds can be designed to target specific microbial infections, offering a potential pathway for the development of new antibiotics .
Neurological Disorders
Compounds with the quinazolinyl structure have been studied for their potential applications in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of neuroprotective drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of indole and quinazolinyl derivatives make them valuable in the research of treatments for chronic inflammatory diseases. They can modulate the inflammatory response, providing relief from symptoms and slowing disease progression .
Antiviral Research
Indole derivatives have shown antiviral activities, which could be explored in quinazolinyl compounds as well. They can be structured to inhibit the replication of viruses, making them a potential line of defense against viral infections .
Cardiovascular Disease Research
Quinazolinyl derivatives have been implicated in cardiovascular research due to their vasodilatory effects. They can contribute to the development of drugs that manage blood pressure and improve heart function .
将来の方向性
Quinazolinone derivatives, including “methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate”, hold promise for future research due to their wide range of biological activities . Further studies could focus on exploring their potential applications in various fields, including medicinal chemistry.
特性
IUPAC Name |
methyl 1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-17(23)12-6-8-19(9-7-12)15(21)10-20-11-18-14-5-3-2-4-13(14)16(20)22/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYLCFQXAFRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)


![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)
![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)

![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


